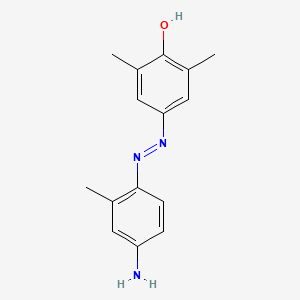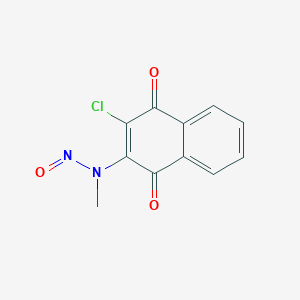
4-Amino-4'-hydroxy-2,3',5'-trimethylazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings This compound is notable for its unique structure, which includes amino, hydroxy, and methyl groups attached to the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene typically involves the diazotization of an aromatic amine followed by coupling with a phenol derivative. One common method includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol derivative under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of 4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The azo group (N=N) can be reduced to hydrazo (NH-NH) or amine groups using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The amino and hydroxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na₂S₂O₄) in aqueous solution or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation or nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Formation of quinones or other carbonyl-containing compounds.
Reduction: Formation of hydrazo compounds or primary amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in studies of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mécanisme D'action
The mechanism of action of 4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene involves its interaction with molecular targets through its functional groups. The amino and hydroxy groups can form hydrogen bonds and participate in nucleophilic or electrophilic interactions. The azo group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Another compound with amino and hydroxy groups, used in dye synthesis.
4-Hydroxy-2,5,6-triaminopyrimidine: Contains multiple amino groups and is used in chemical synthesis.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: A compound with amino and oxadiazole groups, used in energetic materials.
Uniqueness
4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene is unique due to its specific combination of functional groups and its azobenzene structure. This combination allows for diverse chemical reactivity and applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
21644-95-1 |
|---|---|
Formule moléculaire |
C15H17N3O |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
4-[(4-amino-2-methylphenyl)diazenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H17N3O/c1-9-6-12(16)4-5-14(9)18-17-13-7-10(2)15(19)11(3)8-13/h4-8,19H,16H2,1-3H3 |
Clé InChI |
VTXAUAWERGJJFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)N=NC2=C(C=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)






